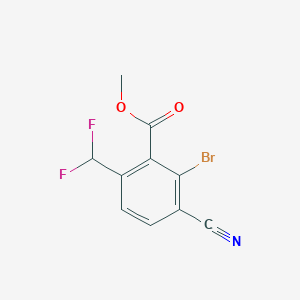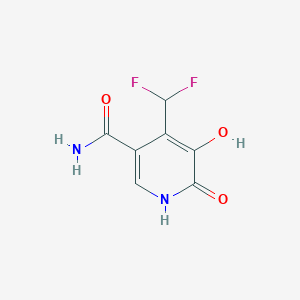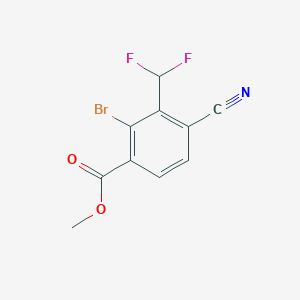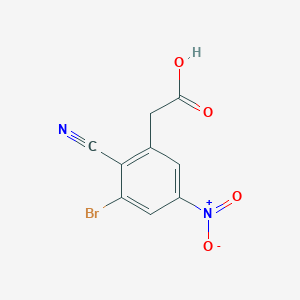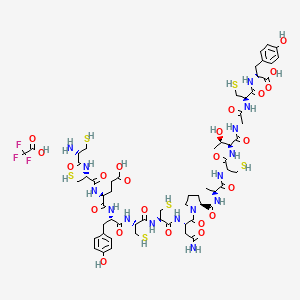
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is a peptide that has been used in a variety of scientific research applications. It is a cyclic peptide composed of 15 amino acids, including three cysteines, two tyrosines, an asparagine, a proline, an alanine, and a threonine. This peptide is known to have a number of biochemical and physiological effects, as well as a wide range of applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has a number of applications in scientific research. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs and other compounds. In addition, it has been used to study the structure and activity of enzymes, and to investigate the effects of mutations on protein function.
Wirkmechanismus
The exact mechanism of action of H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is not yet fully understood. However, it is thought to interact with proteins and other molecules in a number of ways. For example, it is believed to bind to receptor sites on the surface of cells, leading to the activation of specific signaling pathways. In addition, it is thought to interact with enzymes and other proteins, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to modulate the activity of enzymes, leading to changes in the metabolism of various compounds. In addition, it has been shown to affect the expression of certain genes, leading to changes in the production of proteins. Finally, it has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.
Vorteile Und Einschränkungen Für Laborexperimente
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and can be used to study a wide range of biological processes. In addition, it is highly stable, and can be stored for long periods of time without degradation. However, it is important to note that this peptide has a number of limitations. For example, it is not selective for any particular target, and can interact with multiple proteins and other molecules. In addition, it is not very potent, and may require higher concentrations in order to observe a significant effect.
Zukünftige Richtungen
There are a number of potential future directions for research involving H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA. For example, it could be used to study the effects of mutations on protein structure and function. In addition, it could be used to investigate the mechanism of action of drugs and other compounds. Finally, it could be used to study the effects of this peptide on the immune system, as well as its potential therapeutic applications.
Synthesemethoden
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise coupling of amino acids to a solid support, typically a polystyrene resin. The peptide is then cleaved from the resin, and the side chain protecting groups are removed. The final product is then purified and characterized.
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H85N15O21S6.C2HF3O2/c1-26(47(82)69-41(25-101)55(90)73-46(27(2)75)57(92)62-19-44(79)64-37(21-97)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29)63-56(91)42-4-3-15-74(42)58(93)35(18-43(61)78)67-53(88)39(23-99)72-54(89)40(24-100)71-50(85)34(16-28-5-9-30(76)10-6-28)66-49(84)33(13-14-45(80)81)65-52(87)38(22-98)70-48(83)32(60)20-96;3-2(4,5)1(6)7/h5-12,26-27,32-42,46,75-77,96-101H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);(H,6,7)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPRSXJEBXBKRW-YZDVLOIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H86F3N15O23S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

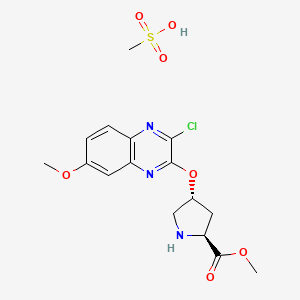
![({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1460491.png)
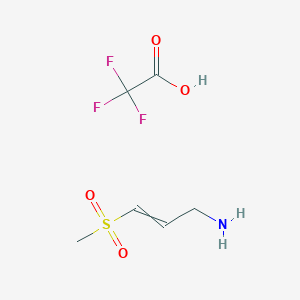
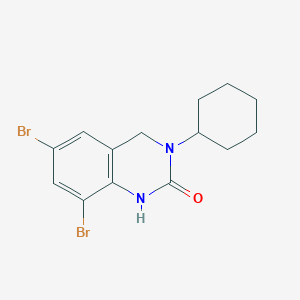
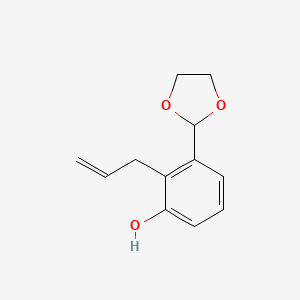
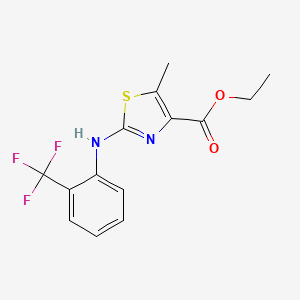
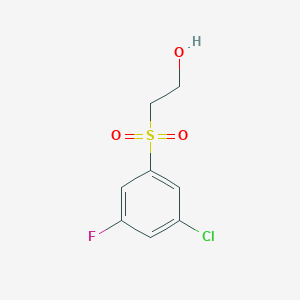
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)
